2,4-Dimethylphenyl 2,4,5-trichlorobenzene-1-sulfonate
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Overview
Description
2,4-Dimethylphenyl 2,4,5-trichlorobenzene-1-sulfonate is a chemical compound that has garnered significant attention in various fields of research due to its unique properties. This compound is known for its complex structure, which includes both methyl and trichlorobenzene groups, making it a subject of interest for synthetic chemists and researchers in related fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethylphenyl 2,4,5-trichlorobenzene-1-sulfonate typically involves the sulfonation of 2,4,5-trichlorobenzene followed by the introduction of the 2,4-dimethylphenyl group. The reaction conditions often require the use of strong acids such as sulfuric acid or chlorosulfonic acid to achieve the sulfonation. The subsequent step involves the coupling of the sulfonated intermediate with 2,4-dimethylphenyl chloride under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethylphenyl 2,4,5-trichlorobenzene-1-sulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions due to the presence of the sulfonate group, which is a good leaving group.
Oxidation and Reduction: The methyl groups can undergo oxidation to form carboxylic acids, while the aromatic rings can be reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for the oxidation of methyl groups.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing aromatic rings.
Major Products
The major products formed from these reactions include substituted aromatic compounds, carboxylic acids, and reduced aromatic rings, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4-Dimethylphenyl 2,4,5-trichlorobenzene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,4-Dimethylphenyl 2,4,5-trichlorobenzene-1-sulfonate exerts its effects involves its interaction with various molecular targets. The sulfonate group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound’s aromatic structure allows it to intercalate with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dimethylphenyl 2,4,6-trichlorobenzene-1-sulfonate
- 2,4-Dimethylphenyl 2,4,5-trifluorobenzene-1-sulfonate
- 2,4-Dimethylphenyl 2,4,5-tribromobenzene-1-sulfonate
Uniqueness
What sets 2,4-Dimethylphenyl 2,4,5-trichlorobenzene-1-sulfonate apart from similar compounds is its specific arrangement of methyl and trichlorobenzene groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications.
Properties
IUPAC Name |
(2,4-dimethylphenyl) 2,4,5-trichlorobenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl3O3S/c1-8-3-4-13(9(2)5-8)20-21(18,19)14-7-11(16)10(15)6-12(14)17/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSAGUADOLFEDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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